molecular formula C15H16F2N2O2 B2375947 (Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide CAS No. 1436371-93-5

(Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide

Cat. No. B2375947
CAS RN: 1436371-93-5
M. Wt: 294.302
InChI Key: UNQRJLOLQXINRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps. For example, the synthesis of “2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride”, a key building block of penoxsulam, includes a regioselective lithiation and subsequent electrophilic substitution starting from commercially available 3-bromobenzotrifluoride .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using its molecular formula and other computed properties. For “[2-(2,2-Difluoroethoxy)phenyl]hydrazine”, the molecular formula is C8H10F2N2O. It has a topological polar surface area of 47.3 Ų and a complexity of 146 .


Physical And Chemical Properties Analysis

For “[2-(2,2-Difluoroethoxy)phenyl]hydrazine”, some computed properties include a molecular weight of 188.17 g/mol, a topological polar surface area of 47.3 Ų, and a complexity of 146 .

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid: (also referred to as DFEPM) plays a crucial role in dye-sensitized solar cells (DSSCs). Here’s why:

Nonlinear Optical Materials

DFEPM shows promise as a nonlinear optical material due to its unique properties:

Photovoltaic Devices

Beyond DSSCs, DFEPM contributes to photovoltaic technology:

Chemotherapy

Interestingly, 2-cyanoacrylamides (related to DFEPM) have been investigated for their potential as active ingredients in chemotherapy . However, further research is needed to explore this application fully.

Optoelectronic Properties

Theoretical studies have explored the optoelectronic properties of DFEPM:

properties

IUPAC Name

(Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O2/c1-2-7-19-15(20)12(9-18)8-11-3-5-13(6-4-11)21-10-14(16)17/h3-6,8,14H,2,7,10H2,1H3,(H,19,20)/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQRJLOLQXINRR-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=CC1=CC=C(C=C1)OCC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)/C(=C\C1=CC=C(C=C1)OCC(F)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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